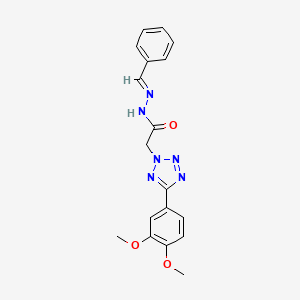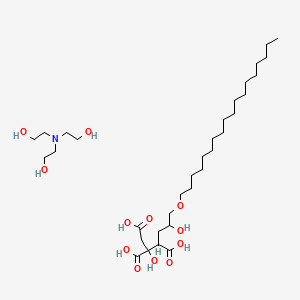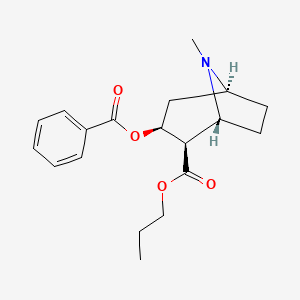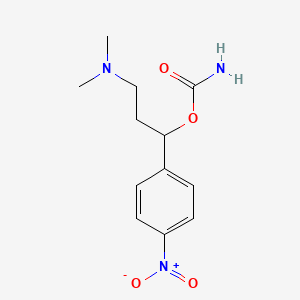
alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a nitrobenzyl alcohol, and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) typically involves multiple steps. One common approach is to start with the preparation of p-nitrobenzyl alcohol, which can be synthesized through the nitration of benzyl alcohol. The next step involves the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. Finally, the carbamate ester is formed by reacting the intermediate with a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield p-nitrobenzaldehyde or p-nitrobenzoic acid.
Applications De Recherche Scientifique
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with biological receptors, while the nitrobenzyl alcohol and carbamate ester groups can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-(2-(Dimethylamino)ethyl)-p-methoxybenzyl alcohol carbamate
- Alpha-(2-(Dimethylamino)ethyl)-p-chlorobenzyl alcohol carbamate
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-p-nitrobenzyl alcohol carbamate (ester) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propriétés
Numéro CAS |
88384-35-4 |
|---|---|
Formule moléculaire |
C12H17N3O4 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
[3-(dimethylamino)-1-(4-nitrophenyl)propyl] carbamate |
InChI |
InChI=1S/C12H17N3O4/c1-14(2)8-7-11(19-12(13)16)9-3-5-10(6-4-9)15(17)18/h3-6,11H,7-8H2,1-2H3,(H2,13,16) |
Clé InChI |
XRPLDHXLKYNUMU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


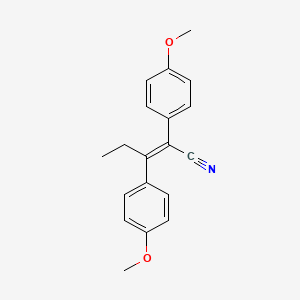
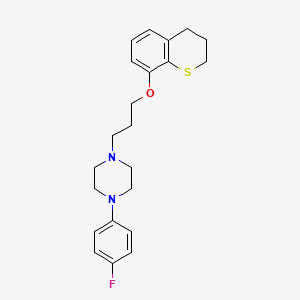

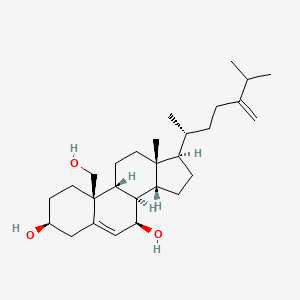
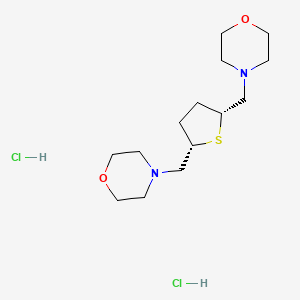
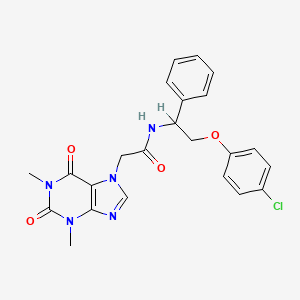
![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)
